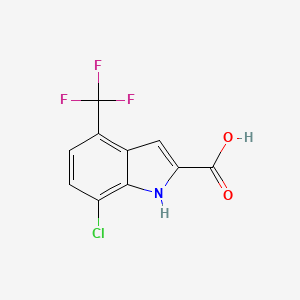

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid (7-Cl-TFA) is an important organic compound that has a wide range of scientific applications. It is a derivative of indole, which is an aromatic hydrocarbon found in many natural products. 7-Cl-TFA is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent probe for biological research. It is also known for its ability to form stable complexes with metal ions, which makes it useful in the study of metal-catalyzed reactions.

Scientific Research Applications

Synthesis and Chemical Properties

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid and its derivatives have been extensively studied for their chemical properties and synthesis techniques, contributing significantly to the field of organic chemistry. For instance, a practical synthesis approach for a series of tricyclic indole-2-carboxylic acids, including derivatives of this compound, has been developed as potent NMDA-glycine antagonists. This synthesis involves a regioselective iodination, a modified Reissert indole synthesis, and a Jeffery's Heck-type reaction among other steps, showcasing the compound's potential in medicinal chemistry (Katayama, Ae, & Nagata, 2001).

Biomedical Applications

In the biomedical sector, derivatives of this compound have been synthesized and studied for various pharmacological activities. For example, compounds derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides have shown antimicrobial, anti-inflammatory, and antiproliferative activities, indicating the versatility of this compound in drug design and discovery (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Material Science and Nanotechnology

Moreover, this compound and its derivatives have found applications in material science, particularly in the development of advanced materials with specific properties. For example, the effect of the carboxylic substituent position on the electrodeposition, morphology, and capacitance performance of polyindole bearing a carboxylic group has been investigated. These studies reveal that derivatives of this compound can significantly influence the electrochemical properties of polymers, making them suitable for use in supercapacitors and other electronic devices (Ma, Zhou, Mo, Hou, & Xu, 2015).

Advanced Synthesis Techniques

The compound has also been a focus in the development of new synthetic methodologies. For example, a robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrates the compound's importance in the synthesis of biologically active molecules. This synthesis avoids the use of hazardous diazonium and azido species, highlighting safer and more efficient synthetic routes (Mayes, Chaudhuri, Hencken, Jeannot, Latham, Mathieu, McGarry, Stewart, Wang, & Moussa, 2010).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized and shown to have antimicrobial activity . These compounds are believed to interact with various targets in microbial cells, leading to their antimicrobial effects .

Mode of Action

Related compounds, such as 7-chloro-4-aminoquinoline derivatives, are known to interact with their targets through a nucleophilic aromatic substitution reaction . This interaction leads to changes in the microbial cells that result in their death .

Biochemical Pathways

Related compounds, such as quinoline derivatives, have been shown to affect various carcinogenic pathways, including the ras/raf/mek and pi3k/akt/mtor signaling cascades . These pathways regulate critical cellular processes such as proliferation, apoptosis, differentiation, and angiogenesis .

Pharmacokinetics

Related compounds, such as 4-aminoquinolines, are known to be completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .

Result of Action

Related compounds, such as 7-chloro-4-aminoquinoline derivatives, have been shown to have antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (mic) values in the range of 15 to 125 µg/mL .

Action Environment

It is known that the biological activity of related compounds, such as 7-chloro-4-aminoquinoline derivatives, can be influenced by factors such as the length of the carbon-chain linker and the electronic properties of the compounds .

properties

IUPAC Name |

7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNKFHSKFIOVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629557 |

Source

|

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883523-01-1 |

Source

|

| Record name | 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)

![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)

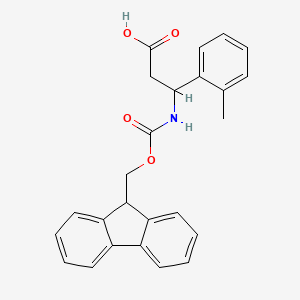

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)